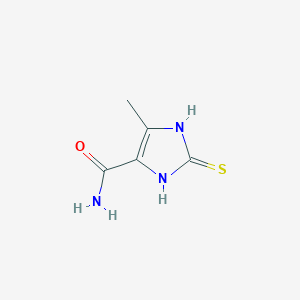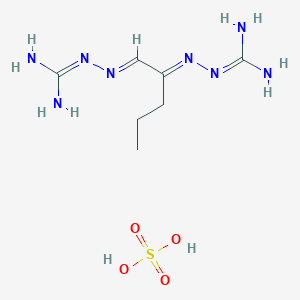![molecular formula C21H17NO4 B028665 Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester CAS No. 107758-96-3](/img/structure/B28665.png)
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, also known as DQ, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. DQ is a fluorescent molecule that has a unique structure, making it useful in biological imaging and sensing. In
Mechanism Of Action
The mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not fully understood, but it is believed to involve the formation of a charge transfer complex between the quinoline and phenylene moieties. This charge transfer complex results in the emission of fluorescence when excited by light.
Biochemical And Physiological Effects
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, more research is needed to fully understand the potential effects of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester on living organisms.
Advantages And Limitations For Lab Experiments
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not water-soluble, which can make it difficult to use in biological systems. Additionally, the synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, which can limit its accessibility for some researchers.
Future Directions
There are several future directions for research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester. One area of interest is the development of water-soluble derivatives of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester that can be used in biological systems. Another area of interest is the use of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester in sensing applications, such as detecting specific biomolecules. Additionally, more research is needed to fully understand the mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester and its potential effects on living organisms.
Conclusion
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, or Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, is a fluorescent molecule that has potential applications in biological imaging and sensing. The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, and its use in biological systems is limited by its low water solubility. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. Future research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester will focus on developing water-soluble derivatives and exploring its potential applications in sensing and imaging.
Synthesis Methods
The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester involves a multi-step process that requires expertise in organic chemistry. The starting material for Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester synthesis is 2-quinoline carboxaldehyde, which undergoes a Knoevenagel condensation reaction with 4-formylbenzoic acid to form 4-(2-quinolinyl)but-3-en-2-one. The final step involves the reaction of 4-(2-quinolinyl)but-3-en-2-one with diacetic acid to form Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester.
Scientific Research Applications
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been extensively studied for its potential applications in biological imaging and sensing. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is a fluorescent molecule that has a high quantum yield and photostability, making it useful in fluorescence microscopy. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been used to label cells and tissues for imaging purposes, as well as for sensing applications such as detecting metal ions and pH changes.
properties
CAS RN |
107758-96-3 |
|---|---|
Product Name |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C21H17NO4/c1-14(23)25-19-12-9-17(21(13-19)26-15(2)24)8-11-18-10-7-16-5-3-4-6-20(16)22-18/h3-13H,1-2H3/b11-8+ |
InChI Key |
PFLRICWGAZWIAB-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC(=O)C |
SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
synonyms |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



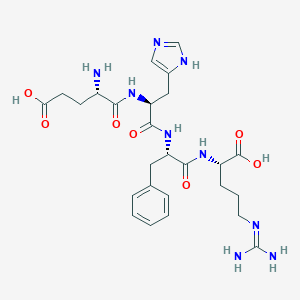
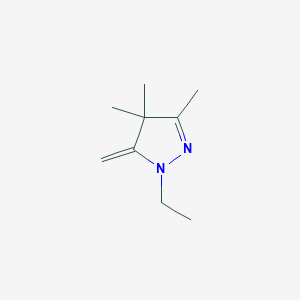
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
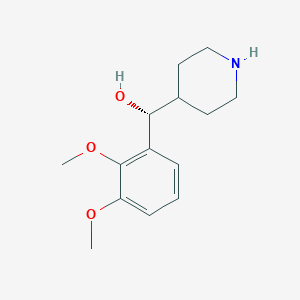
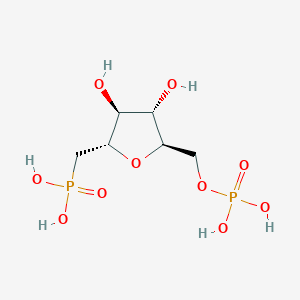
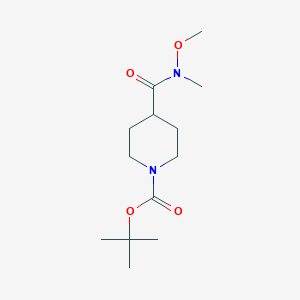
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
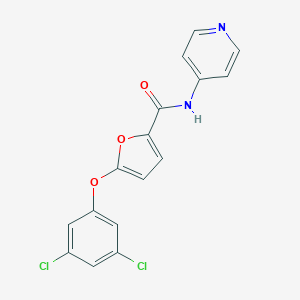



![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)
